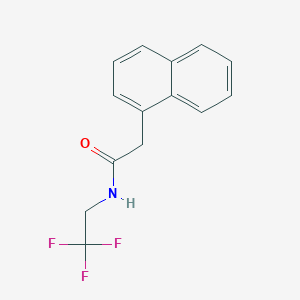

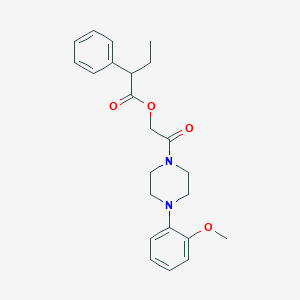

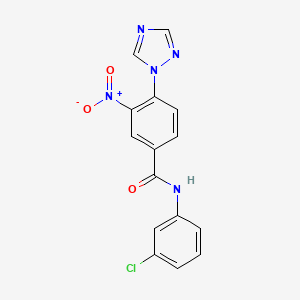

![molecular formula C23H14N2O7 B2359364 N-[3-(1,3-苯并二氧杂环戊烯-5-基)-4-氧代色烯-2-基]-3-硝基苯甲酰胺 CAS No. 879460-78-3](/img/structure/B2359364.png)

N-[3-(1,3-苯并二氧杂环戊烯-5-基)-4-氧代色烯-2-基]-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several interesting functional groups, including a benzodioxole, a chromenone, and a nitrobenzamide. Benzodioxoles are aromatic organic compounds containing a 1,3-benzodioxole moiety . Chromenones are a type of organic compound with a three-ring structure that includes a benzene ring fused to a chromenone . Nitrobenzamides are a class of organic compounds containing a benzamide moiety with a nitro group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure of such compounds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group in nitrobenzamide is often reactive, and the benzodioxole moiety might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, including melting point, solubility in various solvents, and crystalline structure, would be crucial for its practical application . These properties are determined through a combination of experimental techniques .科学研究应用

抗癌活性

该化合物因其抗癌特性而被研究。研究人员根据现有文献报道设计并合成了一系列1-苯并[1,3]二氧杂环戊烯-5-基-吲哚,带有3-N-稠合杂芳基部分。 这些化合物被评估对各种癌细胞系的抗癌活性,包括前列腺癌 (LNCaP)、胰腺癌 (MIA PaCa-2) 和急性淋巴细胞白血病 (CCRF-CEM) 细胞 。值得注意的是,两种特定衍生物——3-N-苯并[1,2,5]噁二唑 17 和3-N-2-甲基喹啉 20——显示出令人鼓舞的结果,其IC50值在 CCRF-CEM 和 MIA PaCa-2 细胞中为 328 至 644 nM。机制研究表明化合物 20 诱导 CCRF-CEM 癌细胞在 S 期发生细胞周期阻滞和凋亡。

锥虫杀灭评价

除了抗癌潜力外,该化合物还被探索用于锥虫杀灭活性。研究人员合成了含有苯并二氧杂环戊烯部分的新型1,2,4-三唑。 这些化合物被评估其锥虫杀灭作用,并显示出令人鼓舞的结果 .

抗氧化特性

已开发出一种用于化合物[4-(1,3-苯并二氧杂环戊烯-5-基)四氢-2H-吡喃-4-基]甲胺的最佳合成方法。 该化合物表现出抗氧化活性,这对于对抗氧化应激相关疾病至关重要 .

作用机制

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis. It is also involved in various diseases such as cancer, neurodegenerative disorders, and diabetes .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound may inhibit the activity of GSK-3β, thereby disrupting the normal cell cycle and leading to cell death .

Biochemical Pathways

The compound’s interaction with GSK-3β potentially affects multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3β, the compound may disrupt this pathway, leading to changes in cell growth and survival .

Result of Action

The compound’s interaction with GSK-3β and its subsequent effects on cellular pathways can lead to various molecular and cellular effects. As mentioned, similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have potential anticancer effects.

安全和危害

未来方向

The future research directions for this compound would depend on its potential applications. Given its complex structure and the presence of several functional groups, it could be interesting to explore its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

生化分析

Biochemical Properties

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide interacts with various enzymes and proteins in biochemical reactions. Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction with tubulin, a key protein in cell division, is a critical aspect of its biochemical activity.

Cellular Effects

The effects of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide on cells are profound. It influences cell function by causing mitotic blockade, which leads to cell apoptosis. This impact on cell signaling pathways, gene expression, and cellular metabolism makes it a compound of interest in cancer research.

Molecular Mechanism

The molecular mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide involves binding interactions with biomolecules, specifically tubulin. By inhibiting tubulin polymerization or stabilizing microtubule structure, it exerts its effects at the molecular level.

属性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O7/c26-21-16-6-1-2-7-17(16)32-23(20(21)13-8-9-18-19(11-13)31-12-30-18)24-22(27)14-4-3-5-15(10-14)25(28)29/h1-11H,12H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZRJAUWUAOSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

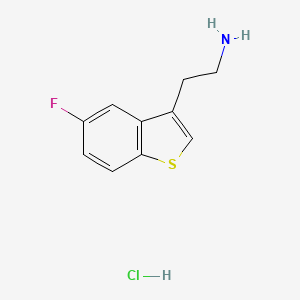

![N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2359285.png)

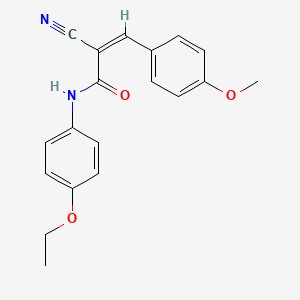

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2359290.png)

![[(4-Sulfamoylphenyl)carbamoyl]formic acid](/img/structure/B2359294.png)

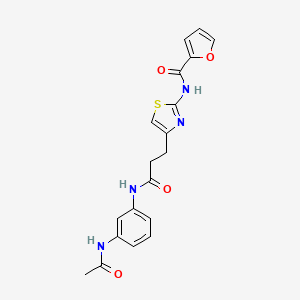

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359297.png)